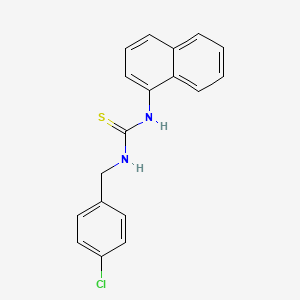![molecular formula C15H12N4O2S B5752292 5-[(1,3-benzodioxol-5-ylmethyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5752292.png)
5-[(1,3-benzodioxol-5-ylmethyl)thio]-1-phenyl-1H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(1,3-benzodioxol-5-ylmethyl)thio]-1-phenyl-1H-tetrazole, also known as BMT-1, is a tetrazole derivative that has gained attention in the scientific community due to its potential therapeutic applications. BMT-1 is a small molecule that has shown promising results in various studies, making it a potential candidate for drug development.
Mecanismo De Acción
The mechanism of action of 5-[(1,3-benzodioxol-5-ylmethyl)thio]-1-phenyl-1H-tetrazole is not fully understood. However, it has been proposed that 5-[(1,3-benzodioxol-5-ylmethyl)thio]-1-phenyl-1H-tetrazole exerts its therapeutic effects by modulating various signaling pathways such as the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. 5-[(1,3-benzodioxol-5-ylmethyl)thio]-1-phenyl-1H-tetrazole has also been shown to interact with various proteins such as HSP90, which plays a crucial role in cancer cell survival.
Biochemical and Physiological Effects:
5-[(1,3-benzodioxol-5-ylmethyl)thio]-1-phenyl-1H-tetrazole has been shown to have various biochemical and physiological effects. In cancer cells, 5-[(1,3-benzodioxol-5-ylmethyl)thio]-1-phenyl-1H-tetrazole induces apoptosis, inhibits cell proliferation, and reduces the activity of oncogenes. In inflammation, 5-[(1,3-benzodioxol-5-ylmethyl)thio]-1-phenyl-1H-tetrazole reduces the production of pro-inflammatory cytokines and inhibits the activation of NF-κB pathway. In neurological disorders, 5-[(1,3-benzodioxol-5-ylmethyl)thio]-1-phenyl-1H-tetrazole improves cognitive function and reduces neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[(1,3-benzodioxol-5-ylmethyl)thio]-1-phenyl-1H-tetrazole has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues, making it an ideal candidate for drug development. 5-[(1,3-benzodioxol-5-ylmethyl)thio]-1-phenyl-1H-tetrazole has also shown low cytotoxicity in various studies, making it a safe compound for lab experiments. However, 5-[(1,3-benzodioxol-5-ylmethyl)thio]-1-phenyl-1H-tetrazole has limitations such as its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for 5-[(1,3-benzodioxol-5-ylmethyl)thio]-1-phenyl-1H-tetrazole research. One direction is to optimize the synthesis method to improve the yield and purity of 5-[(1,3-benzodioxol-5-ylmethyl)thio]-1-phenyl-1H-tetrazole. Another direction is to study the pharmacokinetics and pharmacodynamics of 5-[(1,3-benzodioxol-5-ylmethyl)thio]-1-phenyl-1H-tetrazole to determine its efficacy and safety in vivo. Additionally, further studies are needed to elucidate the mechanism of action of 5-[(1,3-benzodioxol-5-ylmethyl)thio]-1-phenyl-1H-tetrazole and its potential therapeutic applications in various diseases.
Métodos De Síntesis
5-[(1,3-benzodioxol-5-ylmethyl)thio]-1-phenyl-1H-tetrazole can be synthesized using a one-pot reaction of 5-(chloromethyl)tetrazole, 1,3-benzodioxole, and thiourea. The reaction is carried out in the presence of a base and a solvent such as dimethylformamide. The yield of 5-[(1,3-benzodioxol-5-ylmethyl)thio]-1-phenyl-1H-tetrazole can be improved by optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
5-[(1,3-benzodioxol-5-ylmethyl)thio]-1-phenyl-1H-tetrazole has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. In cancer research, 5-[(1,3-benzodioxol-5-ylmethyl)thio]-1-phenyl-1H-tetrazole has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing the activity of oncogenes. In inflammation research, 5-[(1,3-benzodioxol-5-ylmethyl)thio]-1-phenyl-1H-tetrazole has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB pathway. In neurological disorders research, 5-[(1,3-benzodioxol-5-ylmethyl)thio]-1-phenyl-1H-tetrazole has been shown to improve cognitive function and reduce neuroinflammation.
Propiedades
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethylsulfanyl)-1-phenyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c1-2-4-12(5-3-1)19-15(16-17-18-19)22-9-11-6-7-13-14(8-11)21-10-20-13/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUAOGXFBYIJLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CSC3=NN=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

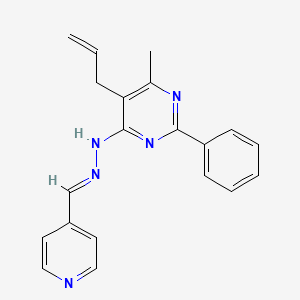
![7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione](/img/structure/B5752227.png)
![1-(naphtho[2,1-b]furan-1-ylacetyl)indoline](/img/structure/B5752236.png)
![N-(2,5-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5752240.png)
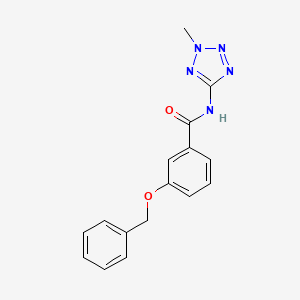
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5752252.png)
![5-chloro-2-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5752265.png)
![2-[4-(2-fluorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5752276.png)
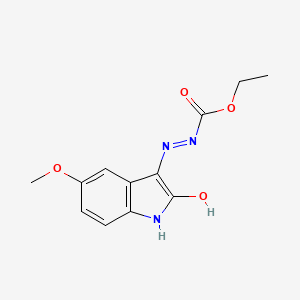
![4-methyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5752297.png)
![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5752302.png)
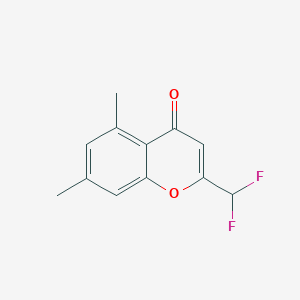
![2-chloro-N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5752306.png)
